molecular formula C7H5Cl3S2 B14654610 Disulfide, phenyl trichloromethyl CAS No. 52739-92-1

Disulfide, phenyl trichloromethyl

Cat. No.: B14654610
CAS No.: 52739-92-1
M. Wt: 259.6 g/mol
InChI Key: WNSZVZLYZSHDGM-UHFFFAOYSA-N
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Description

Disulfide, phenyl trichloromethyl is an organosulfur compound characterized by the presence of a disulfide bond (S-S) and a phenyl group attached to a trichloromethyl group. This compound is part of a broader family of disulfides, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides typically involves the coupling of thiols. For disulfide, phenyl trichloromethyl, one common method is the reaction of phenyl thiol with trichloromethyl thiol under oxidative conditions. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide .

Industrial Production Methods

Industrial production of disulfides often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts like rhodium or palladium can facilitate the formation of disulfide bonds under milder conditions .

Chemical Reactions Analysis

Types of Reactions

Disulfide, phenyl trichloromethyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disulfide, phenyl trichloromethyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, phenyl trichloromethyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biological and chemical processes, including protein folding and stabilization .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl disulfide
  • Dibutyl disulfide
  • Dimethyl disulfide

Uniqueness

Disulfide, phenyl trichloromethyl is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other disulfides. This makes it particularly useful in specific synthetic applications and research studies .

Properties

CAS No.

52739-92-1

Molecular Formula

C7H5Cl3S2

Molecular Weight

259.6 g/mol

IUPAC Name

(trichloromethyldisulfanyl)benzene

InChI

InChI=1S/C7H5Cl3S2/c8-7(9,10)12-11-6-4-2-1-3-5-6/h1-5H

InChI Key

WNSZVZLYZSHDGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SSC(Cl)(Cl)Cl

Origin of Product

United States

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